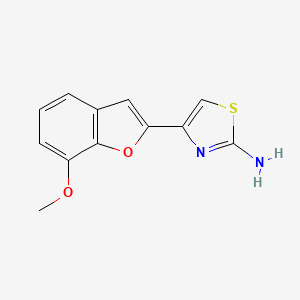

ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

Overview

Description

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable types of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

Coumarins are a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Physical And Chemical Properties Analysis

The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Scientific Research Applications

Optical Applications

This compound has been investigated for its potential in optical applications due to its spectral properties. When doped in sol-gel materials, it retains its optical properties and is incorporated into a rigid, inorganic amorphous host. This makes it suitable for use in optical devices such as waveguide amplifiers, plastic lasers, or light-emitting diodes .

Biological Activities

The chromene scaffold, to which this compound belongs, exhibits a range of biological activities. It has been found to have anticancer , anticonvulsant , antimicrobial , anticholinesterase , antituberculosis , and antidiabetic activities. These properties make it a valuable compound for pharmaceutical research and drug development .

Luminescence Studies

Due to its luminescent properties, ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is of interest in the study of luminescent lanthanide complexes . These complexes have applications in areas such as planar waveguide amplifiers and plastic lasers .

Synthesis of Organic-Inorganic Hybrids

The compound is used in the synthesis of new organic-inorganic hybrids. These hybrids are being explored for their optical properties , which include transparency, coloration, and high-quantum efficiency. This makes them suitable for a variety of optoelectronic applications .

Antimicrobial Agent Synthesis

It serves as a key intermediate in the synthesis of new compounds with antimicrobial properties . These include a series of Schiff’s bases and other derivatives that could be used in the development of new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are used to explore structure-activity relationships (SAR). This helps in understanding how structural changes can affect biological activity, which is crucial for designing more effective drugs .

Preparation of Lanthanoid Ion-Doped Materials

The compound is also used in the preparation of materials doped with lanthanoid ions . These materials have excellent optical properties and are used in the creation of hybrid optical materials containing active organic molecules and inorganic ions .

Pharmaceutical Research

Due to its various biological activities, the compound is a subject of interest in pharmaceutical research. It is used to develop leads for new medications that can treat a wide range of diseases, from infections to chronic conditions like diabetes .

Mechanism of Action

Mode of Action

It’s known that the compound can inhibit proliferation, migration, and invasion of certain cell lines .

Biochemical Pathways

It’s known that the compound can induce cell cycle arrest and apoptosis , which suggests it may affect pathways related to cell growth and death.

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Future Directions

Given the diverse biological and pharmacological activities of coumarin derivatives, there is considerable potential for future research in this area. This could include the development of new synthesis methods, further investigation of their mechanisms of action, and exploration of their potential applications in medicine and other fields .

properties

IUPAC Name |

ethyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-2-18-10(15)5-7-6-11(16)19-13-8(7)3-4-9(14)12(13)17/h3-4,6,14,17H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFASEMOZCVRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)

![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)